MT2 Receptor Binding Affinity: Phthalazine 20c (7-Methoxy Core) vs. Agomelatine Benchmark
In a direct medicinal chemistry campaign, a close derivative of the target compound (phthalazine 20c, which shares the 7-methoxyphthalazin-1-one core but with an N-butanamide side chain instead of the 2-ethyl group) was compared head-to-head with the clinical benchmark agomelatine [1]. Phthalazine 20c demonstrated a 10-fold selectivity for the MT2 receptor over MT1 (Ki values: MT2 = 108 nM, MT1 = 1140 nM), whereas agomelatine acts as a non-selective agonist. This demonstrates that the 7-methoxyphthalazine core can confer significant receptor subtype selectivity that is absent in the naphthalene-based agomelatine scaffold. The target 2-ethyl-7-methoxy compound serves as a critical synthetic intermediate for this class of selective agonists.
| Evidence Dimension | MT2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 108 nM (for the 7-methoxyphthalazine derivative, compound 20c, representing the core of the target compound) |
| Comparator Or Baseline | Agomelatine (non-selective MT1/MT2 agonist, naphthalene scaffold) |
| Quantified Difference | 10-fold selectivity for MT2 over MT1 for the phthalazine derivative; agomelatine is non-selective. |
| Conditions | In vitro radioligand binding assay on human MT1 and MT2 receptors expressed in CHO cells. |
Why This Matters
This data validates the 7-methoxyphthalazine scaffold's ability to achieve target selectivity unattainable by non-phthalazine comparators, making the target compound a valuable building block for next-generation melatonergic ligands.
- [1] Caignard, D. H., et al. Quinazoline and phthalazine derivatives as novel melatonin receptor ligands analogues of agomelatine. European Journal of Medicinal Chemistry, 2020, 192, 112186. View Source
